molecular formula C14H13F2NO2S B263475 N-ethyl-2,6-difluoro-N-phenylbenzenesulfonamide

N-ethyl-2,6-difluoro-N-phenylbenzenesulfonamide

Cat. No. B263475
M. Wt: 297.32 g/mol
InChI Key: WZJRUEDIKDNBNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2,6-difluoro-N-phenylbenzenesulfonamide (EFDPB) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EFDPB belongs to the class of sulfonamide compounds and is known for its unique chemical properties.

Mechanism of Action

The mechanism of action of N-ethyl-2,6-difluoro-N-phenylbenzenesulfonamide is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes involved in the biosynthesis of nucleic acids, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have a low toxicity profile in vitro. However, its toxicity in vivo is not yet fully understood. This compound has been found to induce apoptosis in cancer cells and inhibit the growth of Gram-positive bacteria. This compound has also been found to inhibit the growth of tumor xenografts in mice.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-ethyl-2,6-difluoro-N-phenylbenzenesulfonamide is its unique chemical properties, which make it a suitable candidate for various applications. This compound has also been found to have a low toxicity profile in vitro, making it a safe compound to work with in the lab. However, the limitations of this compound include its low solubility in water, which makes it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of N-ethyl-2,6-difluoro-N-phenylbenzenesulfonamide. One direction is the exploration of its potential applications in the field of medicinal chemistry. This compound has been found to exhibit antitumor and antibacterial activity, and further studies could lead to the development of new drugs. Another direction is the study of the mechanism of action of this compound. Understanding the mechanism of action could lead to the development of more potent compounds. Finally, the study of the environmental impact of this compound could lead to its potential use as a corrosion inhibitor.

Synthesis Methods

The synthesis of N-ethyl-2,6-difluoro-N-phenylbenzenesulfonamide involves the reaction of 2,6-difluoroaniline and N-ethylbenzenesulfonyl chloride. The reaction is carried out in the presence of triethylamine and dichloromethane. The product obtained is then purified using column chromatography. The yield of this compound obtained through this method is around 70%.

Scientific Research Applications

N-ethyl-2,6-difluoro-N-phenylbenzenesulfonamide has been widely studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been found to exhibit antitumor activity against various cancer cell lines. This compound has also been studied for its antibacterial activity against Gram-positive bacteria. In material science, this compound has been used as a building block for the synthesis of new materials. In environmental science, this compound has been studied for its potential use as a corrosion inhibitor.

properties

Molecular Formula

C14H13F2NO2S

Molecular Weight

297.32 g/mol

IUPAC Name

N-ethyl-2,6-difluoro-N-phenylbenzenesulfonamide

InChI

InChI=1S/C14H13F2NO2S/c1-2-17(11-7-4-3-5-8-11)20(18,19)14-12(15)9-6-10-13(14)16/h3-10H,2H2,1H3

InChI Key

WZJRUEDIKDNBNB-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC=C2F)F

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

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